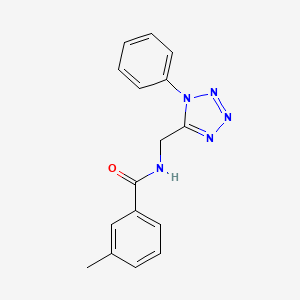

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications

Anticancer Activity

A study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activities against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives showed higher anticancer activities than the reference drug etoposide, with IC50 values ranging significantly, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Gelation Behavior and Supramolecular Chemistry

Another research explored N-(thiazol-2-yl)benzamide derivatives for their gelation behavior, aiming to understand the impact of methyl functionality and multiple non-covalent interactions on gelation. Two amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures with good stability, suggesting the importance of molecular design in the development of new supramolecular gelators (Yadav & Ballabh, 2020).

Water-Solubility and Thermosensitivity

Research into novel water-soluble poly(m-benzamide)s revealed their thermosensitive behavior in aqueous solutions. The study indicates that the solubility and phase separation of these polymers can be finely tuned by adjusting the oligo(ethylene glycol) side chain length, molecular weight, and distribution, showcasing their potential in drug delivery and material science applications (Sugi et al., 2006).

Antiallergic Agents

A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was prepared to investigate the effects of substituents on antiallergic activity. One compound in particular showed significant potency in the rat passive cutaneous anaphylaxis assay after oral administration, marking it as a potential candidate for antiallergic agent development (Honma et al., 1983).

Mechanism of Action

Mode of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Biochemical Pathways

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which may influence various biochemical pathways .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other chemical substances .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The tetrazole ring in 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide plays a significant role in biochemical reactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Cellular Effects

Tetrazoles and their derivatives have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Tetrazoles are known to exhibit a variety of interactions at the molecular level. For instance, they can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .

Temporal Effects in Laboratory Settings

Compounds containing a tetrazole ring generally exhibit good thermal stabilities .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Tetrazoles are known to display various biological activities and are broadly employed in clinical practice .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Tetrazoles are known to dissolve in water and acetonitrile , which may facilitate their transport and distribution.

Subcellular Localization

Given the solubility of tetrazoles in water and acetonitrile , it is possible that this compound could be distributed throughout the cell.

Properties

IUPAC Name |

3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYAHIVIEHBTFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2361959.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)

![2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide](/img/structure/B2361971.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2361972.png)